1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
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Overview
Description
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. It is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a phenoxypropanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol typically involves the reaction of 4-chlorophenylpiperazine with phenoxypropanol under specific conditions. One common method involves the use of a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at a controlled temperature, usually around 0-5°C, to ensure the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. It is known to act on serotonin receptors, particularly as a non-selective serotonin receptor agonist. This interaction modulates the levels of serotonin in the brain, which can influence mood, cognition, and other neurological functions .
Comparison with Similar Compounds
Similar Compounds
2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol: This compound shares a similar piperazine structure but differs in the substituents attached to the piperazine ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another related compound with a piperazine core, used in various pharmaceutical applications.
Uniqueness
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is unique due to its specific combination of a chlorophenyl group and a phenoxypropanol moiety, which imparts distinct chemical and pharmacological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical agents and industrial chemicals .
Properties
CAS No. |
66307-21-9 |
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Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C19H23ClN2O2/c20-16-6-8-17(9-7-16)22-12-10-21(11-13-22)14-18(23)15-24-19-4-2-1-3-5-19/h1-9,18,23H,10-15H2 |
InChI Key |
HLWHYSGVJNPWHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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